N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Description
This compound belongs to the class of sulfur-containing acetamide derivatives with a diazaspiro[4.4]nona-1,3-diene scaffold. Its structure features a 3,4-dimethylphenyl group attached to the acetamide nitrogen and a phenyl-substituted diazaspiro ring connected via a sulfanyl bridge.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-16-10-11-19(14-17(16)2)24-20(27)15-28-22-21(18-8-4-3-5-9-18)25-23(26-22)12-6-7-13-23/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNXIQAYGFNASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a diazaspiro structure, which is characteristic of many biologically active molecules. The presence of a sulfanyl group and a dimethylphenyl moiety contributes to its unique chemical properties.
Structural Formula
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈N₂S |
| CAS Number | 1184996-89-1 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the compound's efficacy against cancer cells, it was found that:
- Cell Lines Tested :
- EU-1 (Acute Lymphoblastic Leukemia)
- NB-1643 (Neuroblastoma)
- SHEP1 (Neuroblastoma)
- LA1–55N (Neuroblastoma)
The compound exhibited an IC₅₀ value of 0.3 µM against EU-1 cells, indicating potent antiproliferative activity that is 25-fold more effective than its analog MX69 (IC₅₀ = 7.5 µM) .
The mechanism by which this compound exerts its effects appears to involve the inhibition of specific proteins associated with cancer cell proliferation. For instance, it maintains on-target inhibition for MDM2 and XIAP, which are crucial in regulating apoptosis and cell survival pathways.
Inhibition of Normal Hematopoiesis
While exhibiting strong anticancer properties, the compound showed negligible inhibitory effects on normal hematopoiesis. Clonogenic assays using human normal bone marrow mononuclear cells indicated that colony formation was similar to control groups when treated with the compound, contrasting with significant reductions observed with doxorubicin treatment .
Comparative Analysis
To understand the biological activity better, it is beneficial to compare this compound with similar spirocyclic derivatives.
| Compound Name | IC₅₀ (µM) | Activity Type | Notes |
|---|---|---|---|
| N-(3,4-Dimethylphenyl)-2-{...} | 0.3 | Anticancer | Potent against ALL and NB cell lines |
| MX69 | 7.5 | Anticancer | Less potent than the studied compound |
| Other Analogues | Varies | Varies | Dependent on structural modifications |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical features with two analogs:
Key Observations :
- Electron Effects : The dimethylphenyl group in the target compound provides electron-donating effects, enhancing lipophilicity compared to the electron-withdrawing dichlorophenyl and nitro groups in analogs .
- Synthetic Pathways : Analog synthesis often involves acetylation (e.g., acetic anhydride reflux ), suggesting shared methodologies for acetamide derivatives.
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal critical insights:
- Target Compound : Likely refined using SHELXL (as per industry standards ), with bond lengths and angles consistent with spirocyclic systems. Methyl groups may induce torsional strain, affecting packing efficiency.
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits intermolecular interactions (e.g., C–H⋯O bonds) due to nitro and sulfonyl groups, forming chains along specific crystallographic directions . In contrast, the dimethylphenyl group in the target compound may favor hydrophobic interactions.
- Validation : Structure validation tools (e.g., PLATON ) ensure accuracy in comparing torsion angles and hydrogen-bonding patterns across analogs.
Q & A
Q. What are the key synthetic routes for N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. The spirocyclic diazaspiro core is formed first via cyclization reactions (e.g., using ketones or aldehydes with diamines under reflux in polar aprotic solvents). Subsequent steps introduce substituents (e.g., halogenated phenyl groups via nucleophilic substitution) and the thioacetamide linkage via controlled thiol-ene or SN2 reactions. Key factors include:
- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may increase side products.
- Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during spirocycle formation.
- Solvents : Dichloromethane or DMF are preferred for solubility and stability .
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify substituent positions and spirocyclic geometry.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities or residual solvents .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
- Methodological Answer : Preliminary studies suggest interaction with enzymes or receptors via:
- Sulfanyl group : Potential thiol-disulfide exchange with cysteine residues in active sites.
- Aromatic stacking : The phenyl and dimethylphenyl groups may bind hydrophobic pockets.
Target validation requires enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking simulations to identify binding affinities .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : Apply factorial designs to minimize experimental runs while maximizing data quality. For example:
| Factor | Levels | Response |
|---|---|---|
| Temperature | 80°C, 100°C, 120°C | Yield (%) |
| Catalyst loading | 0.5 eq, 1.0 eq | Purity (HPLC %) |
| Solvent | DCM, DMF | Reaction time (h) |
| Analyze results using ANOVA to identify significant variables. Central composite designs further refine optimal conditions . |
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Address discrepancies through:
- Dynamic NMR : Probe conformational exchange at variable temperatures.
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data.
- X-ray Crystallography : Resolve ambiguities by determining solid-state structure.
Example: Aromatic proton shifts deviating by >0.5 ppm may indicate unexpected tautomerism or solvent effects .
Q. What computational strategies predict the reactivity of the sulfanyl-acetamide moiety under varying pH conditions?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
- Simulate pH-dependent protonation states (e.g., thiol vs. thiolate forms).
Pair with kinetic studies (UV-Vis monitoring of hydrolysis rates) to validate predictions .
Q. How can researchers analyze conflicting bioactivity data across cell lines or assays?
- Methodological Answer : Conduct meta-analysis with these steps:
Normalize data : Express activity as % inhibition relative to controls.
Assess assay conditions : Check for differences in pH, serum content, or incubation time.
Use cheminformatics tools : Generate structure-activity relationship (SAR) models to identify substituents critical for potency.
Example: Discrepancies in IC₅₀ values may arise from off-target effects in kinase-rich vs. GPCR-focused assays .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer : Employ:
- Preparative HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) for high-resolution separation.
- Size-Exclusion Chromatography (SEC) : Remove polymeric byproducts.
- Countercurrent Chromatography (CCC) : Solvent system optimization (e.g., hexane/ethyl acetate/methanol/water) for scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
